Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound characterized by the presence of multiple functional groups, including thiadiazole, carboxamide, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. Initially, the thiadiazole ring is synthesized through the reaction of thiosemicarbazide with appropriate carboxylic acids. Subsequent steps involve the introduction of the butylcyclohexanecarboxamide group and the ethyl ester group. Reaction conditions such as temperature, solvent choice, and catalysts are crucial in ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound leverages large-scale organic synthesis techniques, often utilizing continuous flow reactors to maintain stringent reaction conditions. Key parameters include the precise control of reaction times, temperatures, and the purity of starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes various chemical reactions, including:
Oxidation: : In the presence of strong oxidizing agents, it can undergo oxidation, primarily affecting the thiadiazole ring.
Reduction: : Reduction reactions typically target the carboxamide group.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially at the thiadiazole ring and ethyl ester group.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reagents like halogenating agents for nucleophilic substitution.
Major Products
The major products formed depend on the reaction type. For instance, oxidation may yield sulfoxides or sulfones, while reduction focuses on amine derivatives.
Scientific Research Applications
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate finds applications across multiple domains:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for pharmacological properties, potentially as a drug candidate due to its unique interactions with biological targets.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: : Interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : Engages in signaling pathways, potentially influencing metabolic and cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate stands out due to:
Uniqueness: : Its combination of functional groups imparts unique chemical and biological properties.
Similar Compounds: : Includes analogs like Ethyl 2-(2-((5-(4-methylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, offering insights into structure-activity relationships.
This article covers the essentials of this compound, spotlighting its preparation, reactions, and applications. Hope you found it engaging!
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-butylcyclohexanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S2/c1-3-5-6-13-7-9-14(10-8-13)17(26)21-18-22-23-19(29-18)28-12-15(24)20-11-16(25)27-4-2/h13-14H,3-12H2,1-2H3,(H,20,24)(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUFSPMAQDLXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.